molecular formula C5H6BrClN2 B2972075 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole CAS No. 29939-06-8

4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole

Cat. No. B2972075
Key on ui cas rn: 29939-06-8
M. Wt: 209.47
InChI Key: QKIJYRSHMYOVEV-UHFFFAOYSA-N
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Patent
US08445510B2

Procedure details

A solution of 5-chloro-1,3-dimethyl-1H-pyrazole (0.500 g, 3.83 mmol) in carbon tetrachloride (2.0 mL) was charged with NBS (0.750 g, 4.21 mmol) and stirred at rt for 16 h. The reaction mixture was charged with silica gel and purified by chromatography on silica gel [ISCO Combiflash, 12 g cartridge, eluting with 100% heptane 10% EtOAc in heptane]. This resulted in 419 mg, 52% yield of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ=2.23 (s, 3H), 3.81 (s, 3H). MS (ES+): m/z 208.96, 210.93 (76/24) [MH+]. HPLC: tR=2.62 min (polar—5 min, ZQ3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:16][C:3]1[C:4]([CH3:8])=[N:5][N:6]([CH3:7])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=NN1C)C
Name
Quantity
0.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was charged with silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel [ISCO Combiflash, 12 g cartridge, eluting with 100% heptane 10% EtOAc in heptane]

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=NN(C1Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 419 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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